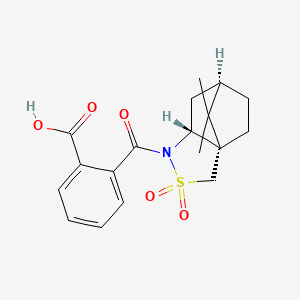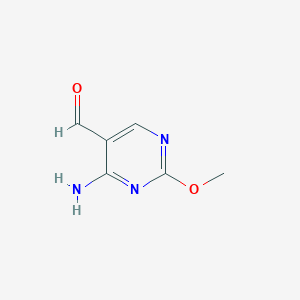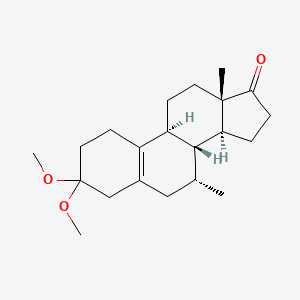![molecular formula C14H14BClO3 B1355243 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-91-7](/img/structure/B1355243.png)
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
Descripción general
Descripción
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid, also known as CMPB, is a boronic acid derivative. It has the empirical formula C14H14BClO3 and a molecular weight of 276.52 . This compound is commonly used in scientific experiments due to its unique properties .
Molecular Structure Analysis
The molecular structure of CMPB consists of a phenyl ring attached to a boronic acid group via a methylene bridge. The phenyl ring is substituted with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis
CMPB is a solid compound with a melting point of 152-156 °C . Its SMILES string isCc1cc(OCc2cccc(c2)B(O)O)ccc1Cl .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Stability : Özçelik & Gül (2012) described the synthesis and characterization of a boronic ester with a phthalonitrile group, highlighting its high stability due to the presence of B–N and covalent B–O bonds, showcasing the utility of boronic acids in creating stable chemical compounds (Özçelik & Gül, 2012).
Biological Activity : Xu et al. (2017) isolated phenyl ether derivatives from marine-derived fungi, demonstrating the potential of phenylboronic acid derivatives in exploring new bioactive compounds (Xu et al., 2017).
Material Science Applications : Trejo-Machin et al. (2017) explored the use of phenolic compounds, similar in structure to 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid, in the synthesis of polybenzoxazine, indicating the potential of such compounds in the development of new materials (Trejo-Machin et al., 2017).
Antimicrobial Properties : Mickevičienė et al. (2015) synthesized derivatives containing phenylboronic acid and evaluated their antimicrobial activity, suggesting the relevance of these compounds in antimicrobial research (Mickevičienė et al., 2015).
Sensors and Detection : Li et al. (2014) developed a sensor using phenylboronic acid derivatives for the amplified detection of saccharides, highlighting the application of these compounds in analytical chemistry and biosensing technologies (Li et al., 2014).
Catalysis : Hatamifard et al. (2016) utilized phenylboronic acid derivatives in the synthesis of a nanocomposite catalyst, indicating their potential in catalytic applications (Hatamifard et al., 2016).
Lubricant Additives : Wang et al. (2020) investigated the use of phenylboronic acid derivatives as lubricant additives, demonstrating their efficacy in improving anti-friction and anti-wear properties (Wang et al., 2020).
Crystallography and Molecular Architecture : Trilleras et al. (2005) studied the hydrogen-bonded chains in phenylboronic acid derivatives, providing insights into their molecular structures and potential applications in crystallography (Trilleras et al., 2005).
Propiedades
IUPAC Name |
[3-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)16)19-9-11-3-2-4-12(8-11)15(17)18/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCJWUQGYLPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC(=C(C=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584901 | |
| Record name | {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid | |
CAS RN |
1072951-91-7 | |
| Record name | B-[3-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



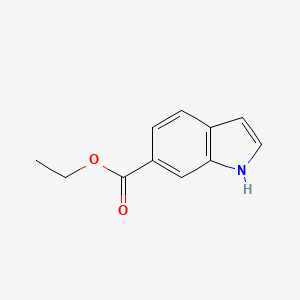

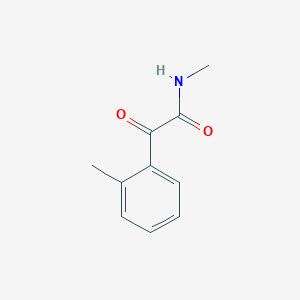
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
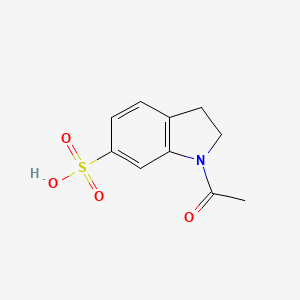
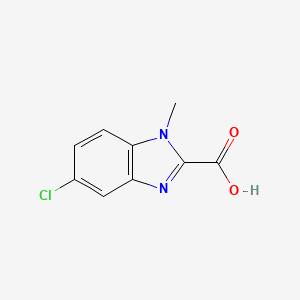
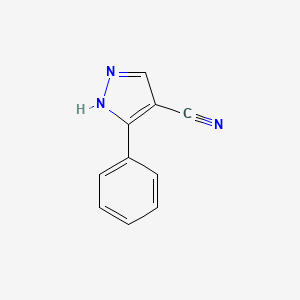

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
